
2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is a synthetic organic compound characterized by its trichloro and bis(4-chlorophenyl) groups attached to an ethanediamine backbone. Compounds with similar structures are often used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-fluorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-bromophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-methylphenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
39809-76-2 |
|---|---|
Molecular Formula |
C14H11Cl5N2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H |
InChI Key |
PMXQUZTWAXOIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

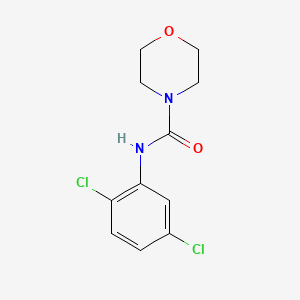
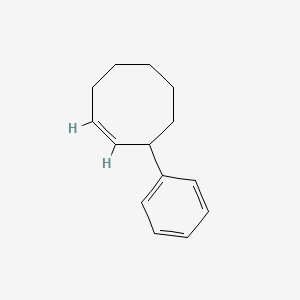
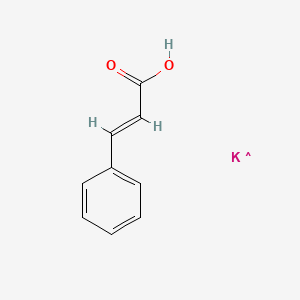
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
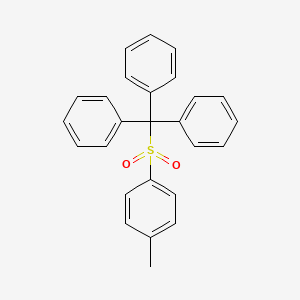
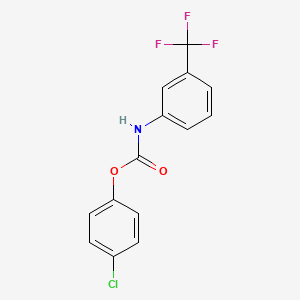
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


